3-ethynyl-1,1-dimethylsilolane
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Overview
Description
3-Ethynyl-1,1-dimethylsilolane is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is an organosilicon compound characterized by the presence of an ethynyl group attached to a silolane ring, which is further substituted with two methyl groups. This compound is known for its stability and reactivity, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1,1-dimethylsilolane typically involves the hydrosilylation of alkynes. One common method is the reaction of 1,1-dimethylsilolane with an ethynyl-containing compound in the presence of a transition metal catalyst, such as platinum or palladium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C, and can be completed within a few hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,1-dimethylsilolane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted silolanes.
Substitution: Formation of various substituted silolanes depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s unique structure allows it to be used in the development of novel biomolecules and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethynyl-1,1-dimethylsilolane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. This group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The silolane ring provides stability to the compound, allowing it to act as a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylsilolane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Propynyl-1,1-dimethylsilolane: Similar structure but with a propynyl group instead of an ethynyl group, leading to different reactivity.
1,1,3,3-Tetramethyldisiloxane: Contains a disiloxane backbone, offering different chemical properties and applications.
Uniqueness
3-Ethynyl-1,1-dimethylsilolane stands out due to its unique combination of an ethynyl group and a silolane ring, providing both reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
2411219-08-2 |
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Molecular Formula |
C8H14Si |
Molecular Weight |
138.3 |
Purity |
95 |
Origin of Product |
United States |
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